Cas no 858972-16-4 (Ethyl 2-(4-fluoro-3-nitrophenyl)acetate)

Ethyl 2-(4-fluoro-3-nitrophenyl)acetate is a fluorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. The compound features a nitro group and a fluorine substituent on the phenyl ring, enhancing its reactivity for further functionalization, such as reduction or nucleophilic substitution. The ethyl ester group provides stability and solubility in organic solvents, facilitating purification and handling. This intermediate is particularly valuable in the synthesis of bioactive molecules, including potential agrochemicals or pharmaceuticals, due to its versatile reactivity profile. Its well-defined structure and consistent purity make it a reliable building block for research and industrial applications.
Ethyl 2-(4-fluoro-3-nitrophenyl)acetate structure
858972-16-4 structure
Product Name:Ethyl 2-(4-fluoro-3-nitrophenyl)acetate
CAS No:858972-16-4
MF:C10H10FNO4
MW:227.189106464386
MDL:MFCD16620945
CID:4660949
PubChem ID:89814435
Update Time:2025-10-29

Ethyl 2-(4-fluoro-3-nitrophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-fluoro-3-nitrophenyl)acetate
    • AB7207
    • AKOS027255110
    • 858972-16-4
    • DB-187211
    • SCHEMBL15270721
    • MFCD16620945
    • Ethyl2-(4-fluoro-3-nitrophenyl)acetate
    • ASOMZDWTSDPDEU-UHFFFAOYSA-N
    • AS-44827
    • MDL: MFCD16620945
    • Inchi: 1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3
    • InChI Key: ASOMZDWTSDPDEU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1[N+](=O)[O-])CC(=O)OCC

Computed Properties

  • Exact Mass: 227.05938596g/mol
  • Monoisotopic Mass: 227.05938596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 72.1

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Ethyl 2-(4-fluoro-3-nitrophenyl)acetate Related Literature

Additional information on Ethyl 2-(4-fluoro-3-nitrophenyl)acetate

Ethyl 2-(4-fluoro-3-nitrophenyl)acetate (CAS No. 858972-16-4): A Comprehensive Overview

Ethyl 2-(4-fluoro-3-nitrophenyl)acetate, identified by its CAS number 858972-16-4, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural arrangement, has garnered attention due to its potential applications in various scientific domains. The presence of both a fluoro and nitro substituent in its aromatic ring makes it a particularly intriguing molecule for further investigation.

The molecular structure of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate consists of an acetic acid ester linked to a phenyl ring that is substituted with both a fluoro group at the fourth position and a nitro group at the third position. This specific configuration imparts distinct chemical properties that make it a valuable candidate for synthetic chemistry and drug development. The fluoro group, known for its ability to enhance metabolic stability and binding affinity, while the nitro group contributes to electron-withdrawing effects, influencing the overall reactivity and functionality of the molecule.

In recent years, there has been growing interest in the synthesis and application of fluorinated aromatic compounds due to their broad spectrum of biological activities. The nitro group in Ethyl 2-(4-fluoro-3-nitrophenyl)acetate not only affects the electronic properties of the molecule but also serves as a handle for further functionalization. This dual functionality makes it an attractive building block for designing novel pharmacophores.

One of the most compelling aspects of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate is its potential role in medicinal chemistry. Researchers have been exploring its utility as an intermediate in the synthesis of various bioactive molecules. The compound's ability to serve as a precursor for more complex structures has led to several innovative approaches in drug discovery. For instance, it has been utilized in the development of potential therapeutic agents targeting neurological disorders, where fluorinated compounds are known to exhibit enhanced efficacy.

The pharmacological properties of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate have been subjects of extensive studies. Its interaction with biological targets, such as enzymes and receptors, has been investigated to understand how its structural features influence binding affinity and selectivity. Preliminary findings suggest that the presence of both fluoro and nitro groups modulates the compound's pharmacokinetic profile, making it a promising candidate for further optimization.

Moreover, the compound's role in synthetic organic chemistry cannot be overstated. It serves as a versatile intermediate that can be modified through various chemical transformations to yield derivatives with tailored properties. This flexibility has enabled chemists to explore diverse chemical spaces, leading to the discovery of novel compounds with potential therapeutic applications.

Recent advancements in computational chemistry have also contributed to a deeper understanding of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which have been instrumental in confirming the structural integrity and purity of synthesized derivatives.

The industrial significance of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate cannot be ignored. Its synthesis involves well-established methodologies that ensure scalability and reproducibility. This makes it an attractive choice for pharmaceutical companies looking to incorporate fluorinated aromatic structures into their drug candidates. The compound's commercial availability also facilitates rapid screening and optimization processes, accelerating the drug development pipeline.

As research continues to evolve, new applications for Ethyl 2-(4-fluoro-3-nitrophenyl)acetate are likely to emerge. The combination of its unique structural features and versatile reactivity positions it as a cornerstone in both academic research and industrial applications. Future studies may explore its potential in areas such as agrochemicals, materials science, and advanced catalysis, further expanding its utility beyond traditional pharmaceuticals.

In conclusion, Ethyl 2-(4-fluoro-3-nitrophenyl)acetate (CAS No. 858972-16-4) is a multifaceted compound with significant implications in chemical biology and drug development. Its structural characteristics, coupled with its potential applications across multiple scientific domains, make it a compound worthy of continued investigation. As our understanding of its properties grows, so too will its role in advancing scientific knowledge and innovation.

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